molecular formula C6H14N4O3 B12981825 NW-hydroxy-D-arginine

NW-hydroxy-D-arginine

Cat. No.: B12981825
M. Wt: 190.20 g/mol
InChI Key: FQWRAVYMZULPNK-SCSAIBSYSA-N
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Description

NW-hydroxy-D-arginine is a derivative of the amino acid arginine. It is known for its role as an arginase inhibitor, which makes it significant in various biochemical and medical applications. Arginase is an enzyme that catalyzes the hydrolysis of arginine to ornithine and urea, and its inhibition by compounds like this compound can have therapeutic implications, particularly in conditions where arginase activity is upregulated .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NW-hydroxy-D-arginine typically involves the hydroxylation of D-arginine. One common method includes the use of hydroxylamine derivatives under controlled pH and temperature conditions to achieve the desired hydroxylation .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including the use of genetically modified microorganisms that can produce the compound through fermentation processes. These methods are optimized for yield and purity to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: NW-hydroxy-D-arginine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-arginine derivatives, while substitution reactions can produce various substituted arginine compounds .

Scientific Research Applications

NW-hydroxy-D-arginine has a wide range of applications in scientific research:

Mechanism of Action

NW-hydroxy-D-arginine exerts its effects primarily through the inhibition of arginase. By binding to the active site of the enzyme, it prevents the hydrolysis of arginine to ornithine and urea. This inhibition can lead to increased levels of arginine, which is beneficial in conditions where arginase activity is detrimental . The molecular targets include the active site of arginase, and the pathways involved are those related to the urea cycle and nitric oxide synthesis .

Comparison with Similar Compounds

  • Nω-hydroxy-nor-L-arginine (nor-NOHA)
  • α-difluoromethylornithine (DMFO)
  • Sauchinone
  • Salvianolic acid B (SAB)
  • Piceatannol-3-O-β-D-glucopyranoside (PG)
  • Obacunone

Comparison: NW-hydroxy-D-arginine is unique in its specific inhibition of arginase and its stability under various conditions. Compared to other arginase inhibitors like nor-NOHA, it may offer different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific therapeutic applications .

Properties

Molecular Formula

C6H14N4O3

Molecular Weight

190.20 g/mol

IUPAC Name

(2R)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid

InChI

InChI=1S/C6H14N4O3/c7-4(5(11)12)2-1-3-9-6(8)10-13/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10)/t4-/m1/s1

InChI Key

FQWRAVYMZULPNK-SCSAIBSYSA-N

Isomeric SMILES

C(C[C@H](C(=O)O)N)CN=C(N)NO

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)NO

Origin of Product

United States

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